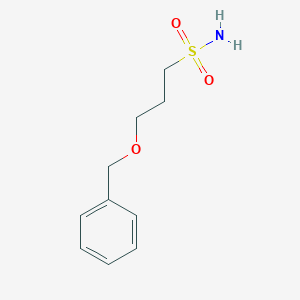![molecular formula C13H18BrCl2NO B1528863 3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride CAS No. 1220032-06-3](/img/structure/B1528863.png)
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride
Vue d'ensemble
Description
“3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride” is a chemical compound with the molecular formula C13H18BrCl2NO . It has gained significant attention in various fields of research and industry due to its unique physical and chemical properties, as well as its potential biological applications.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 355.1 g/mol . Other properties such as boiling point are not provided in the search results .Applications De Recherche Scientifique
Metabolic Studies and Obesity Management Research has investigated the metabolic activity of structurally related piperidine derivatives, showing potential applications in obesity management. For instance, compounds similar to the one of interest have been observed to reduce food intake and weight gain in obese rats, suggesting a possible use in studying metabolic disorders and obesity management (Massicot, Steiner, & Godfroid, 1985).
Neuropsychopharmacology Another application of piperidine derivatives is in neuropsychopharmacology, where compounds have been tested for their effects on feeding behavior, showing low toxicity and no psychotropic activity, which affects the satiety center and could potentially be used in obesity research (Massicot, Thuillier, & Godfroid, 1984).
Antibacterial Activity Synthetic efforts on piperidine derivatives have led to the discovery of compounds with significant antibacterial potentials. For example, derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores have been evaluated for their antibacterial activities, indicating their potential use in developing new antibacterial agents (Iqbal et al., 2017).
Synthesis Methodologies Studies have also focused on the synthesis of piperidine derivatives, providing insights into novel synthetic routes that could be applied to a wide range of chemical and pharmaceutical research. These methodologies enable the production of compounds for further evaluation in various biological and pharmacological assays (Nakatsuka, Kawahara, & Yoshitake, 1981).
Therapeutic Uses Piperidine derivatives have been explored for their therapeutic potentials, including as cytotoxic agents in cancer research and as compounds with anticonvulsant properties. This highlights the diverse biological activities of piperidine derivatives, suggesting their applicability in developing new therapeutic agents (Dimmock et al., 1998).
Propriétés
IUPAC Name |
3-[2-(2-bromo-4-chlorophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrClNO.ClH/c14-12-8-11(15)3-4-13(12)17-7-5-10-2-1-6-16-9-10;/h3-4,8,10,16H,1-2,5-7,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBSSUSHECKVER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CCOC2=C(C=C(C=C2)Cl)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride | |
CAS RN |
1220032-06-3 | |
| Record name | Piperidine, 3-[2-(2-bromo-4-chlorophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1220032-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([(Benzyloxy)carbonyl]amino)hex-4-ynoic acid](/img/structure/B1528781.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(1H-pyrrol-2-yl)propanoic acid](/img/structure/B1528784.png)


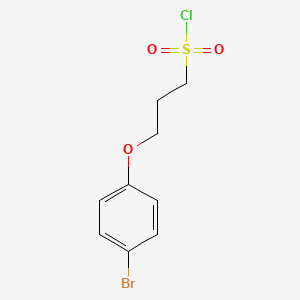
![2-[(5-Bromopyridin-3-yl)oxy]acetic acid](/img/structure/B1528792.png)
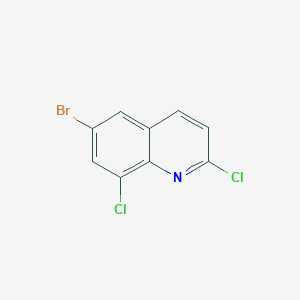

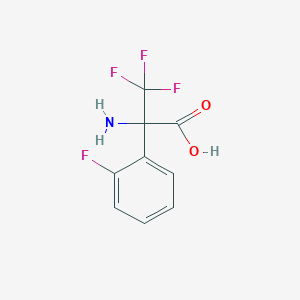
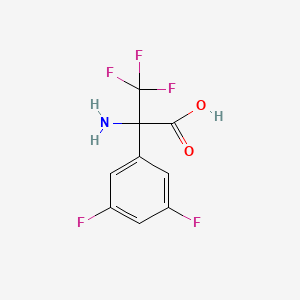
![2-([(Benzyloxy)carbonyl]amino)hex-5-ynoic acid](/img/structure/B1528800.png)

